molecular formula C23H19ClFN3O B6015007 (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B6015007
M. Wt: 407.9 g/mol
InChI Key: FLECLRJKWKCGQI-WOJGMQOQSA-N
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Description

(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, cyano groups, and amide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

    Introduction of Substituents: The 4-fluorophenyl and 2,5-dimethyl groups are introduced via electrophilic aromatic substitution reactions.

    Amide Formation: The amide linkage is formed by reacting the intermediate with 3-chloro-4-methylphenylamine.

    Final Cyclization and Cyanation: The final step involves cyclization and introduction of the cyano group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano group and aromatic rings play crucial roles in binding to the target sites, while the amide linkage provides stability to the molecule.

Comparison with Similar Compounds

  • (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
  • (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the aromatic rings (fluorine, chlorine, bromine).
  • Unique Properties: The presence of the fluorine atom in (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O/c1-14-4-7-20(12-22(14)24)27-23(29)18(13-26)11-17-10-15(2)28(16(17)3)21-8-5-19(25)6-9-21/h4-12H,1-3H3,(H,27,29)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLECLRJKWKCGQI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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